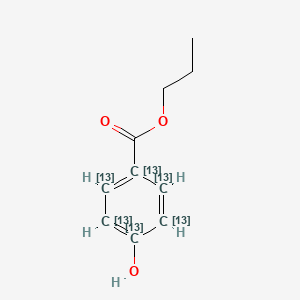![molecular formula C10H5F17O B13842221 2-Perfluorooctyl-[1,2-13C2]-ethanol](/img/structure/B13842221.png)
2-Perfluorooctyl-[1,2-13C2]-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Perfluorooctyl-[1,2-13C2]-ethanol is a labeled compound of perfluoro-octylethanoic acid. It is a fluorinated compound that contains carbon-13 isotopes at specific positions, making it useful for various scientific research applications. The compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Perfluorooctyl-[1,2-13C2]-ethanol typically involves the introduction of carbon-13 isotopes into the perfluorooctyl chain. This can be achieved through various synthetic routes, including the use of labeled precursors and specific reaction conditions. One common method involves the reaction of perfluorooctyl iodide with labeled ethanol under controlled conditions to produce the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as those used in laboratory settings. The process typically includes the use of specialized equipment and reagents to ensure the purity and consistency of the final product. The compound is often produced in small quantities due to its specialized applications.
Chemical Reactions Analysis
Types of Reactions
2-Perfluorooctyl-[1,2-13C2]-ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorooctyl carboxylic acids.
Reduction: Reduction reactions can convert the compound into different fluorinated alcohols.
Substitution: The compound can participate in substitution reactions, where the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions include perfluorooctyl carboxylic acids, fluorinated alcohols, and substituted fluorinated compounds. These products have unique properties and can be used in various applications.
Scientific Research Applications
2-Perfluorooctyl-[1,2-13C2]-ethanol has a wide range of scientific research applications, including:
Chemistry: Used as a labeled compound for studying reaction mechanisms and pathways.
Biology: Employed in the study of biological processes and interactions involving fluorinated compounds.
Medicine: Investigated for its potential use in drug delivery systems and imaging agents.
Industry: Utilized in the development of advanced materials, including coatings and surfactants.
Mechanism of Action
The mechanism of action of 2-Perfluorooctyl-[1,2-13C2]-ethanol involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with various biological molecules, including proteins and lipids. These interactions can lead to changes in cellular processes and functions, making the compound useful for studying biological mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Perfluorooctyl-[1,2-13C2]-ethanol include:
- Perfluoro-octylethanoic acid
- Tetrabutylphosphonium 2H,2H-Perfluorodecanoate
- 1,1,2,2-Tetrahydroperfluorodecanol
Uniqueness
This compound is unique due to its labeled carbon-13 isotopes, which make it particularly useful for research applications involving isotopic labeling. This allows for precise tracking and analysis of the compound in various chemical and biological systems.
Properties
Molecular Formula |
C10H5F17O |
|---|---|
Molecular Weight |
466.10 g/mol |
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro(1,2-13C2)decan-1-ol |
InChI |
InChI=1S/C10H5F17O/c11-3(12,1-2-28)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h28H,1-2H2/i1+1,2+1 |
InChI Key |
JJUBFBTUBACDHW-ZDOIIHCHSA-N |
Isomeric SMILES |
[13CH2]([13CH2]O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Canonical SMILES |
C(CO)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



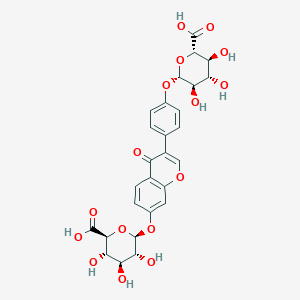


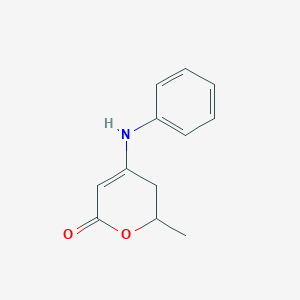
![1-[(4-methoxyphenyl)methyl]-6,7-dihydro-5H-indazol-4-one](/img/structure/B13842159.png)
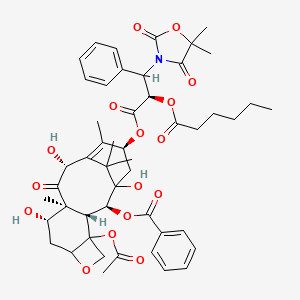
![disodium;(2S,3S,4S,5R,6S)-6-[4-[1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-5-[(2S,3R,4S,5S,6S)-6-carboxylato-3,4,5-trihydroxyoxan-2-yl]oxy-3-methylindol-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13842167.png)
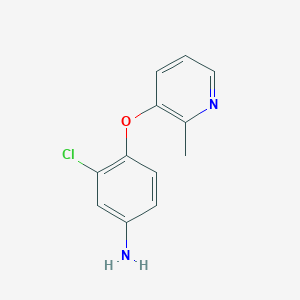
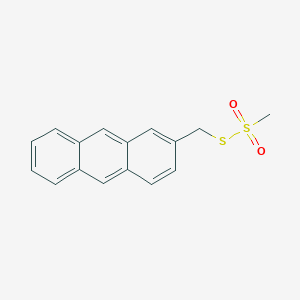
![3-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,5,6,7,8,8a-hexahydroimidazo-[1,5a]pyridine Hydrochloride](/img/structure/B13842178.png)
![[(2R)-3-hexadecoxy-2-(2,2,2-trideuterioacetyl)oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13842183.png)
